6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
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Overview
Description
6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom, a methyl group, and a dioxaborolane ring. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters. The goal is to achieve high throughput while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran and dimethylformamide.
Temperature and Pressure: Reactions are typically carried out at elevated temperatures and controlled pressures to optimize yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s affinity for carbon, making it a potent nucleophile in various reactions . The boronic acid group allows it to participate in coupling reactions, forming stable carbon-carbon bonds. These properties make it a valuable tool in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
What sets 6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine apart from similar compounds is its unique combination of a fluorine atom, a methyl group, and a dioxaborolane ring. This combination enhances its reactivity and stability, making it a versatile intermediate in various chemical reactions.
Biological Activity
6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a boronic acid derivative notable for its unique molecular structure. This compound features a fluorine atom, a methyl group, and a dioxaborolane ring, making it a valuable intermediate in organic synthesis. While specific biological activities of this compound are not extensively documented in the literature, its structural characteristics suggest potential therapeutic applications.
Potential Therapeutic Applications
The presence of the pyridine ring in this compound often correlates with biological activity. Compounds with similar structures have been investigated for various therapeutic effects, including:
- Antimicrobial Activity : Pyridine derivatives are frequently studied for their ability to inhibit bacterial growth.
- Anticancer Properties : Some boronic acid derivatives exhibit selective cytotoxicity against cancer cells.
Structure-Activity Relationship
The compound's unique combination of functional groups enhances both reactivity and stability. This structural versatility is crucial for its potential applications in drug discovery and development.
Structural Feature | Potential Impact on Activity |
---|---|
Fluorine Atom | Influences electronic properties and reactivity |
Dioxaborolane Ring | May enhance solubility and bioavailability |
Pyridine Ring | Often associated with various biological activities |
Case Studies and Research Findings
Research on structurally similar compounds provides insights into the potential biological activities of this compound. For instance:
- Inhibitory Activity : Studies have shown that compounds containing similar dioxaborolane structures can act as inhibitors for various enzymes. For example, dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibitors have demonstrated nanomolar-level inhibitory activity in enzymatic assays .
- Anti-inflammatory Effects : Certain derivatives have exhibited significant anti-inflammatory properties in microglial cells. Compounds tested showed a reduction in pro-inflammatory markers such as NO and IL-6 .
- Cytotoxicity Studies : Compounds with related structures have undergone cytotoxicity evaluations revealing that some derivatives maintain cell viability at concentrations up to 10 µM while exhibiting potent inhibitory activity against target kinases .
Properties
Molecular Formula |
C12H18BFN2O2 |
---|---|
Molecular Weight |
252.10 g/mol |
IUPAC Name |
6-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)16-10(7-8)15-5/h6-7H,1-5H3,(H,15,16) |
InChI Key |
KBTGEFJYTPZMEN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)NC |
Origin of Product |
United States |
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